molecular formula C9H4BrF7 B1390459 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide CAS No. 1017778-46-9

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide

Cat. No. B1390459
M. Wt: 325.02 g/mol
InChI Key: QORBTFMANPEXFJ-UHFFFAOYSA-N
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Description

“2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide” is an organic compound with the molecular formula C9H5BrF6 . It is a fluorinated building block .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide” can be represented by the SMILES string FC(F)(F)c1ccc(c(CBr)c1)C(F)(F)F . This indicates that the molecule consists of a benzyl ring with two trifluoromethyl groups and one bromomethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide” include a molecular weight of 307.03 . It is a liquid at room temperature . The density is 1.674 g/mL at 25 °C (lit.) . The boiling point is 176 °C (lit.) .

Safety And Hazards

“2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and dust masks .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF7/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORBTFMANPEXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201197
Record name 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide

CAS RN

1017778-46-9
Record name 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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